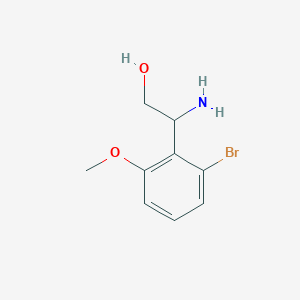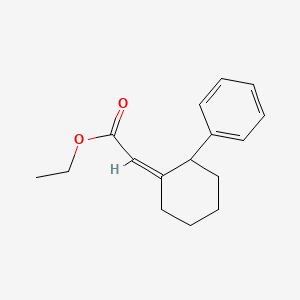
Ethyl 2-(2-phenylcyclohexylidene)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-phenylcyclohexylidene)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl group attached to a cyclohexylidene ring, which is further connected to an ethyl acetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-phenylcyclohexylidene)acetate typically involves the reaction of 2-phenylcyclohexanone with ethyl acetate in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired ester. The process involves the following steps:
- Dissolution of 2-phenylcyclohexanone in anhydrous tetrahydrofuran (THF).
- Addition of a base such as lithium bis(trimethylsilyl)amide (LiHMDS) to the solution.
- Introduction of ethyl acetate to the reaction mixture.
- Refluxing the mixture to promote esterification.
- Purification of the product through techniques such as flash chromatography and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 2-(2-phenylcyclohexylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of phenylcyclohexanone or phenylcyclohexanoic acid.
Reduction: Formation of ethyl 2-(2-phenylcyclohexyl)ethanol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
科学的研究の応用
Ethyl 2-(2-phenylcyclohexylidene)acetate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors
作用機序
The mechanism of action of ethyl 2-(2-phenylcyclohexylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in biological systems, it may interact with cellular receptors to exert antimicrobial effects .
類似化合物との比較
Ethyl 2-(2-phenylcyclohexylidene)acetate can be compared with other similar esters, such as:
Ethyl acetate: A simpler ester with a wide range of applications as a solvent and in the production of various chemicals.
Methyl butyrate: Known for its fruity odor and used in flavorings and fragrances.
Ethyl benzoate: Used in the synthesis of pharmaceuticals and as a flavoring agent.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its phenylcyclohexylidene moiety differentiates it from simpler esters and contributes to its specialized applications.
特性
分子式 |
C16H20O2 |
|---|---|
分子量 |
244.33 g/mol |
IUPAC名 |
ethyl (2Z)-2-(2-phenylcyclohexylidene)acetate |
InChI |
InChI=1S/C16H20O2/c1-2-18-16(17)12-14-10-6-7-11-15(14)13-8-4-3-5-9-13/h3-5,8-9,12,15H,2,6-7,10-11H2,1H3/b14-12- |
InChIキー |
CLRGACHONSUKRM-OWBHPGMISA-N |
異性体SMILES |
CCOC(=O)/C=C\1/CCCCC1C2=CC=CC=C2 |
正規SMILES |
CCOC(=O)C=C1CCCCC1C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


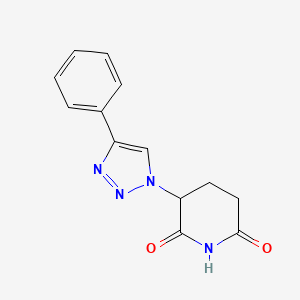
![2-cyano-N-[4-(morpholin-4-yl)phenyl]-3-phenylprop-2-enamide](/img/structure/B13555119.png)
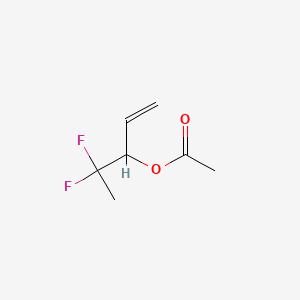
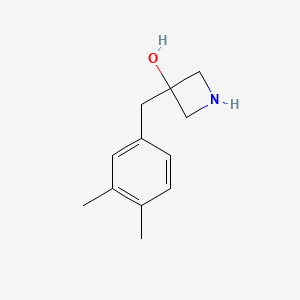


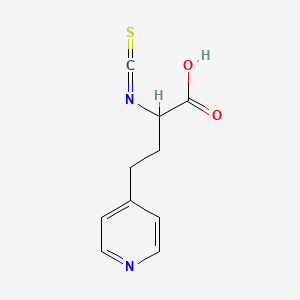
![rac-tert-butyl (1R,5R,6R)-6-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13555149.png)

![2-chloro-1-[3-(furan-2-yl)-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B13555167.png)

![2-{[(Benzyloxy)carbonyl]amino}-5,5-difluorohexanoic acid](/img/structure/B13555177.png)

